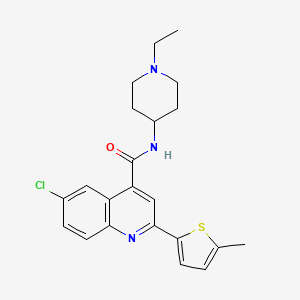![molecular formula C15H20ClNO B6057999 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6057999.png)
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to the symptoms of Parkinson's disease.
Mechanism of Action
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is selectively taken up by dopaminergic neurons in the brain, where it is converted into MPP+ (1-methyl-4-phenylpyridinium), a highly toxic compound that selectively destroys these neurons. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons in the brain leads to a decrease in dopamine levels, which is the primary cause of the symptoms of Parkinson's disease. These symptoms include tremors, rigidity, bradykinesia, and postural instability. 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a useful tool for studying Parkinson's disease in animal models. It produces a selective and reproducible destruction of dopaminergic neurons, which closely mimics the pathology of the disease in humans. However, 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has limitations as a model of Parkinson's disease, as it does not replicate all aspects of the disease, such as the loss of non-dopaminergic neurons.
Future Directions
There are several future directions for research on 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride and Parkinson's disease. One direction is the development of new treatments for the disease, based on a better understanding of its pathophysiology. Another direction is the refinement of animal models of the disease, to better replicate the complexity of the human condition. Finally, research on 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride may lead to a better understanding of the mechanisms of action of drugs used to treat Parkinson's disease, which could lead to the development of more effective therapies.
Synthesis Methods
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride) with methoxybenzene in the presence of a palladium catalyst. This reaction results in the formation of 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride, which can be purified by recrystallization.
Scientific Research Applications
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease, which can be used to study the disease's pathophysiology and develop new treatments. 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is also used to study the mechanisms of action of drugs used to treat Parkinson's disease.
properties
IUPAC Name |
4-[(E)-2-(2-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-16-11-9-13(10-12-16)7-8-14-5-3-4-6-15(14)17-2;/h3-9H,10-12H2,1-2H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRLQUQYMCBVQB-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)


![N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6057987.png)
![2,6-dihydroxy-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]benzamide](/img/structure/B6058005.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-phenylpropanamide](/img/structure/B6058009.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)